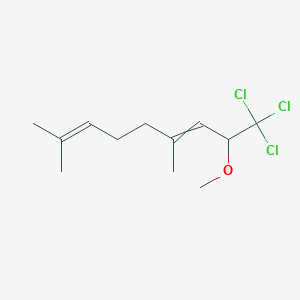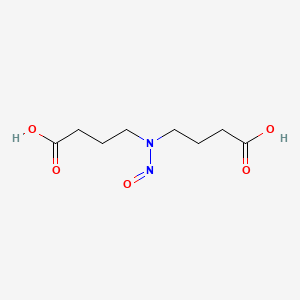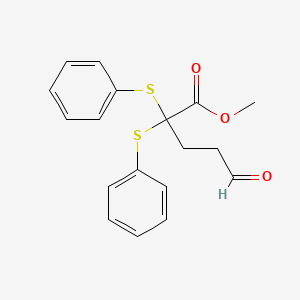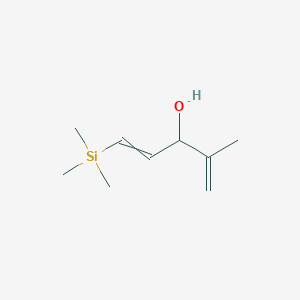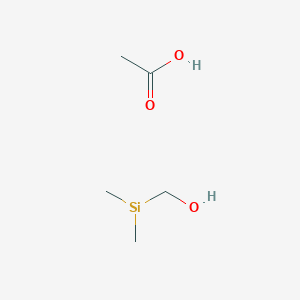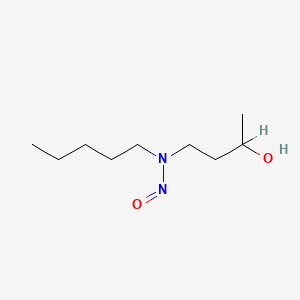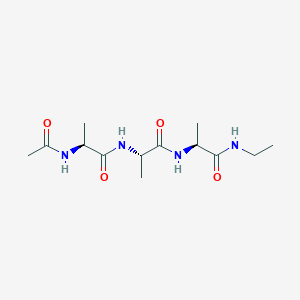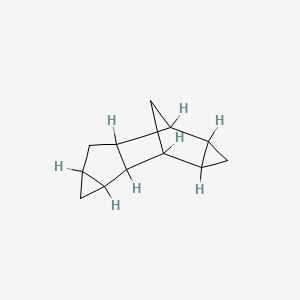![molecular formula C20H18N2O3 B14427071 N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide CAS No. 83633-14-1](/img/structure/B14427071.png)
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety substituted with dimethoxy groups, linked to a phenylprop-2-enamide structure. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Coupling with Phenylprop-2-enamide: The final step involves coupling the dimethoxyisoquinoline with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isoquinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline and phenylprop-2-enamide derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylprop-2-enamide structure may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]but-2-enamide: Similar structure with a but-2-enamide group.
Uniqueness
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide stands out due to its specific combination of the isoquinoline and phenylprop-2-enamide moieties, which confer unique chemical and biological properties. Its distinct structure allows for diverse chemical modifications and potential therapeutic applications.
特性
CAS番号 |
83633-14-1 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
N-[4-(6,7-dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-4-19(23)22-15-7-5-13(6-8-15)20-16-12-18(25-3)17(24-2)11-14(16)9-10-21-20/h4-12H,1H2,2-3H3,(H,22,23) |
InChIキー |
LPPZSTSNMZJAER-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=C(C=C3)NC(=O)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


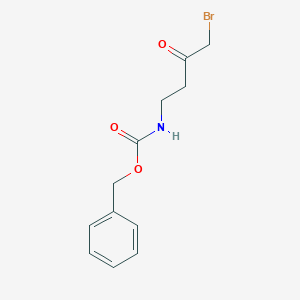
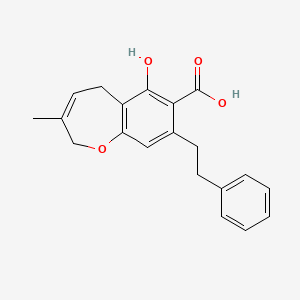

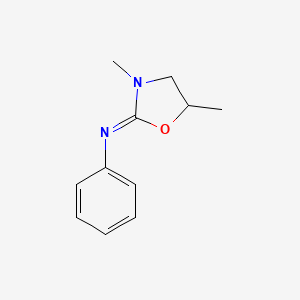
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
